BenchChemオンラインストアへようこそ!

2-(4-fluorophenyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide

EthR inhibition tuberculosis ethionamide booster

Procure GSK1570606A as your definitive, species-selective chemical probe for mycobacterial target deconvolution. Unlike generic analogs, it uniquely offers biochemically confirmed dual inhibition of EthR (IC50 9.9 µM) and CTP synthase (IC50 4.2 µM) with critical selectivity over human CTPS1/2 paralogs. Its clean profile—lacking off-target PanK inhibition found in comparators like GSK735826A—ensures reproducible, attributable phenotypic data in M. tuberculosis whole-cell assays. Supported by co-crystal structures (PDB: 5MYL, 8UV9), it is the essential benchmark for rational EthR and CTPS inhibitor design.

Molecular Formula C16H12FN3OS
Molecular Weight 313.4 g/mol
Cat. No. B2446636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide
Molecular FormulaC16H12FN3OS
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C16H12FN3OS/c17-12-6-4-11(5-7-12)9-15(21)20-16-19-14(10-22-16)13-3-1-2-8-18-13/h1-8,10H,9H2,(H,19,20,21)
InChIKeyMILLBOMBXCCZHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide (GSK1570606A): Supplier-Ready Reference Compound for Dual-Target Anti-Tubercular Research


2-(4-Fluorophenyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide (CAS 847759-66-4, PDB ligand code Q2N, also designated GSK1570606A) is a synthetic thiazole-acetamide derivative originating from the GSK TCAMS phenotypic screening library. It was identified as a validated hit against Mycobacterium tuberculosis H37Rv [1]. The compound is characterized by a 4-fluorophenylacetyl moiety linked via an amide bond to a 4-(pyridin-2-yl)-1,3-thiazol-2-amine scaffold, yielding a molecular formula of C₁₆H₁₂FN₃OS and a molecular weight of 313.35 g/mol [2]. Its primary research significance lies in its confirmed dual-target engagement profile: it inhibits both the transcriptional repressor EthR (a facilitator of ethionamide resistance) and cytidine triphosphate synthase (CTPS/PyrG), a rate-limiting enzyme in de novo pyrimidine biosynthesis essential for mycobacterial viability [1][3].

Why 2-(4-Fluorophenyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide Cannot Be Substituted with Generic In-Class Analogs


Although multiple thiazole-acetamide derivatives from the GSK TCAMS library were co-identified as phenotypic hits against M. tuberculosis, their target engagement profiles diverge substantially. Compounds within this chemical series exhibit a wide range of EthR IC₅₀ values (from 3.9 μM to >50 μM) [1], and only a subset—including GSK1570606A—demonstrate simultaneous, biochemically confirmed inhibition of both EthR and CTP synthase [1][2]. Furthermore, structurally related analogs such as GSK735826A display additional off-target activity against pantothenate kinase (PanK) that is absent for GSK1570606A [3]. Most critically, GSK1570606A shows experimentally verified selectivity for mycobacterial CTPS over both human CTPS1 and CTPS2 paralogs [2], a selectivity profile that has not been demonstrated for the broader compound class. These quantitative differences in potency, target spectrum, and selectivity mean that substituting GSK1570606A with a generic 'pyridinyl-thiazole acetamide' analog without verifying the specific target engagement and selectivity profile will yield non-reproducible experimental outcomes.

2-(4-Fluorophenyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


EthR Inhibitory Potency of GSK1570606A Surpasses the Majority of Structurally Related TCAMS Analogs

In a standardized in vitro EthR-DNA binding inhibition assay, GSK1570606A achieved an IC₅₀ of 9.9 μM (95% CI: 8.2–12 μM) with 100% inhibition at 100 μM [1]. This potency exceeds five of the seven other structurally confirmed EthR inhibitors in the same study, including the direct structural analogs GSK1107112A (IC₅₀ = 12 μM) and GSK735826A (IC₅₀ = 13 μM), and substantially outperforms GSK445886A (IC₅₀ = 30 μM) and GSK920684A (IC₅₀ = 50 μM) [1]. Only GSK2032710A (IC₅₀ = 3.9 μM) showed greater potency, but with a lower ligand efficiency (LE = 0.24 vs. 0.31 for GSK1570606A) [1].

EthR inhibition tuberculosis ethionamide booster phenotypic hit

Unique Dual-Target Inhibition: GSK1570606A Simultaneously Engages EthR and CTP Synthase at Low Micromolar Concentrations

GSK1570606A is one of only two compounds from the TCAMS library experimentally confirmed to inhibit both EthR and CTP synthase (PyrG). Against purified M. tuberculosis CTP synthase (mtCTPS), GSK1570606A exhibits an IC₅₀ of 4.2 μM [1]. By contrast, the structurally related comparator GSK735826A—the only other dual-target inhibitor in this series—shows a significantly weaker CTP synthase IC₅₀ of 22 μM, representing a 5.2-fold potency difference [1]. The whole-cell MIC of GSK1570606A against M. tuberculosis H37Rv is 9.3 μM [2], consistent with on-target activity translating to cellular efficacy. No other compound in the eight-member EthR inhibitor panel has been reported to possess this dual EthR/CTPS inhibition profile with comparable potency on both targets.

CTP synthase dual-target pyrimidine biosynthesis mycobacterial metabolism

Species-Selective CTP Synthase Inhibition: GSK1570606A Spares Human CTPS1 and CTPS2

In head-to-head enzymatic profiling, GSK1570606A inhibits purified M. tuberculosis CTP synthase (mtCTPS) but shows no detectable inhibition of human CTPS1 or CTPS2 at equivalent concentrations [1]. The structural basis for this selectivity has been elucidated by cryo-EM at 2.8 Å resolution (PDB 8UV9), revealing that the inhibitor occupies the ATP-binding site of mtCTPS where key residue differences between the mycobacterial and human enzymes create a steric and electrostatic environment that disfavors binding to human paralogs [1]. The comparator GSK735826A also binds mtCTPS but with reduced maximum inhibition, and its selectivity against human CTPS enzymes has not been as thoroughly characterized.

selectivity human CTPS mycobacterial selectivity therapeutic window

Cleaner Off-Target Profile: GSK1570606A Shows No PanK Inhibition Unlike Its Closest Dual-Target Analog

When profiled against pantothenate kinase (PanK), a key enzyme in coenzyme A biosynthesis that represents a common off-target for compounds in this chemical series, GSK1570606A shows no detectable inhibition (reported as 'n.i.'—no inhibition) at concentrations tested [1]. In stark contrast, the closest dual-target comparator GSK735826A inhibits PanK with an IC₅₀ of 70 μM [1]. This off-target activity of GSK735826A complicates the interpretation of its cellular phenotype, as PanK inhibition can independently affect mycobacterial viability through disruption of CoA-dependent metabolic pathways. GSK1570606A thus provides a cleaner pharmacological tool with fewer confounding activities.

off-target PanK selectivity profiling pantothenate kinase

High-Resolution Structural Characterization Across Two Distinct Target Proteins

GSK1570606A is one of the most thoroughly structurally characterized compounds in the TCAMS EthR inhibitor series, with experimentally determined co-crystal or cryo-EM structures available for complexes with two distinct protein targets. The EthR–GSK1570606A complex has been solved by X-ray crystallography at 1.72 Å resolution (PDB 5MYL) [1], and the mtCTPS–GSK1570606A complex has been determined by single-particle cryo-EM at 2.8 Å resolution (PDB 8UV9) [2]. Among the eight EthR inhibitors with deposited PDB structures from this study, GSK1570606A has the best combination of resolution (1.72 Å) and ligand real-space correlation coefficient (0.782), indicating excellent fit of the ligand to the experimental electron density [3]. By comparison, the more potent GSK2032710A (EthR IC₅₀ = 3.9 μM) has a PDB structure (5MYM) at lower resolution, and its CTP synthase binding has not been structurally characterized.

X-ray crystallography cryo-EM structure-based drug design binding mode

Scientific and Industrial Application Scenarios for 2-(4-Fluorophenyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide (GSK1570606A)


Ethionamide Booster Development: Probing EthR-Dependent Resistance Reversal in M. tuberculosis

GSK1570606A is directly applicable as a validated EthR inhibitor tool compound (IC₅₀ = 9.9 μM) for studies aimed at reversing ethionamide resistance in M. tuberculosis [1]. EthR represses transcription of EthA, the monooxygenase required for bioactivation of the prodrug ethionamide. By inhibiting EthR, GSK1570606A can be used to derepress ethA expression and potentiate ethionamide's bactericidal effect. The availability of a high-resolution co-crystal structure (PDB 5MYL at 1.72 Å) [2] enables rational design of analogs with improved EthR potency while using GSK1570606A as the benchmark reference compound for SAR studies.

Mycobacterial Pyrimidine Biosynthesis Inhibition: Targeting CTP Synthase as a Vulnerable Metabolic Node

With a PyrG (CTP synthase) IC₅₀ of 4.2 μM and experimentally confirmed selectivity over human CTPS1 and CTPS2 [1], GSK1570606A serves as a species-selective chemical probe for dissecting the role of de novo CTP biosynthesis in mycobacterial physiology. The cryo-EM structure of the mtCTPS–GSK1570606A complex (PDB 8UV9, 2.8 Å) [2] reveals occupancy of the ATP-binding site, providing a structural template for designing next-generation CTPS inhibitors. This application is particularly relevant given the essentiality of CTPS for M. tuberculosis viability and the growing interest in nucleotide metabolism as an anti-tubercular target space.

Integrated Pathway Deconvolution: Dual-Target Chemical Biology Without PanK Confounding

GSK1570606A is uniquely suited for integrated target deconvolution studies where both EthR-dependent transcriptional regulation and CTPS-dependent nucleotide metabolism are being interrogated simultaneously [1]. Its clean off-target profile—specifically the absence of PanK inhibition, unlike the comparator GSK735826A (PanK IC₅₀ = 70 μM) [2]—ensures that phenotypic effects observed in whole-cell M. tuberculosis assays can be attributed to the intended targets rather than confounding activities on coenzyme A biosynthesis. This makes GSK1570606A the preferred chemical probe for multi-omics studies (transcriptomics, metabolomics) where pathway-level interpretation demands target specificity.

Structure-Based Fragment Elaboration and Hit-to-Lead Optimization Campaigns

With a balanced ligand efficiency of 0.31 [1] and two experimentally determined binding modes across distinct protein targets [2][3], GSK1570606A provides an ideal starting point for structure-guided medicinal chemistry. Its molecular weight (313.35 g/mol) and favorable property profile position it within lead-like chemical space, while the detailed binding interactions with EthR (involving residues W103, W207, F110, N176, and N179 within the hydrophobic tunnel) [1] and with the mtCTPS ATP-binding pocket [3] offer multiple vectors for rational substitution and scaffold hopping. Procurement of GSK1570606A as a reference standard enables consistent benchmarking across synthetic iterations.

Quote Request

Request a Quote for 2-(4-fluorophenyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.